molecular formula C6H7ClN2 B1522835 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride CAS No. 1305710-83-1

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Cat. No. B1522835
CAS RN: 1305710-83-1
M. Wt: 142.58 g/mol
InChI Key: NLPLODCJEHCZAU-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride, also known as propargylimidazole hydrochloride (PIH), is a synthetic organic compound which has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is a white, crystalline solid. PIH has been used in the synthesis of a number of organic compounds, as well as in the development of new materials and the production of pharmaceuticals.

Scientific Research Applications

Pharmaceutical Drug Development

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride: is a compound that has potential applications in the development of new pharmaceutical drugs. Its structure suggests that it could be useful in synthesizing molecules with imidazole rings , which are present in many drugs that treat a variety of conditions, including antifungals and proton pump inhibitors .

Material Science

In material science, this compound could be used to create novel polymers or coatings. The alkyne group in its structure could undergo click chemistry reactions , leading to materials with new properties, potentially useful for creating more durable or responsive materials .

Agriculture

The compound’s potential as a nitrification inhibitor could be explored in agriculture. By inhibiting the microbial conversion of ammonia to nitrate, it could help reduce nitrogen loss from soil, improving fertilizer efficiency and reducing environmental impact .

Environmental Science

In environmental science, 1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride could be investigated for its ability to break down pollutants or as a sensor for detecting environmental contaminants. Its reactive functional groups might interact with various pollutants, aiding in their degradation or detection .

Biochemistry

This compound could serve as a building block in biochemical research, particularly in the study of enzymes and proteins that interact with imidazole-containing molecules. It could help in understanding the function of these biomolecules or in designing inhibitors to regulate their activity .

Pharmacology

In pharmacology, the compound could be used to study its effects on various biological pathways, especially those involving enzymes like monoamine oxidase (MAO). It could lead to the development of new treatments for diseases related to these enzymes, such as neurodegenerative disorders .

properties

IUPAC Name

1-prop-2-ynylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2.ClH/c1-2-4-8-5-3-7-6-8;/h1,3,5-6H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPLODCJEHCZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

CAS RN

1305710-83-1
Record name 1H-Imidazole, 1-(2-propyn-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305710-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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